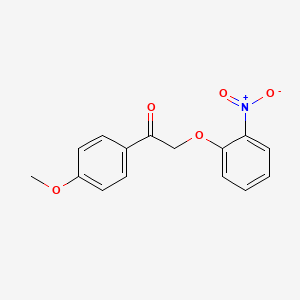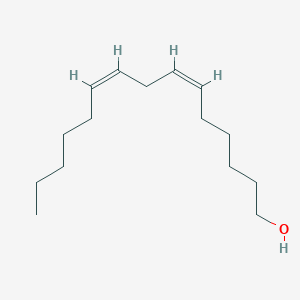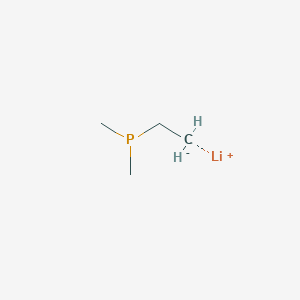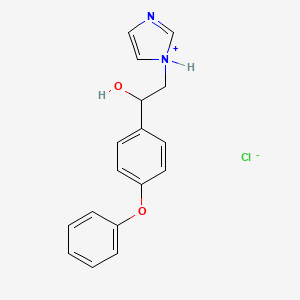![molecular formula C10H18O2 B14437145 2-Methyl-1,4-dioxaspiro[4.6]undecane CAS No. 75603-54-2](/img/structure/B14437145.png)
2-Methyl-1,4-dioxaspiro[4.6]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4-dioxaspiro[46]undecane is a spiroketal compound characterized by its unique spirocyclic structure, which consists of a dioxane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-dioxaspiro[4.6]undecane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spiroketal structure. One common method involves the use of diethyl 3-oxopentanedioate, pentane-2,4-dione, and acetone N,N-dimethylhydrazone as starting materials . The reaction conditions often require the presence of an acid catalyst to facilitate the formation of the spiroketal ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,4-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiroketal structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4-dioxaspiro[4.6]undecane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving spiroketals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,4-dioxaspiro[4.6]undecane involves its interaction with molecular targets through its spiroketal structure. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane: This compound has a similar spiroketal structure but with different substituents, leading to variations in its chemical and biological properties.
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane: Another spiroketal with a different ring size and substitution pattern, used in similar applications.
Uniqueness
2-Methyl-1,4-dioxaspiro[4.6]undecane is unique due to its specific ring size and substitution pattern, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
75603-54-2 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3-methyl-1,4-dioxaspiro[4.6]undecane |
InChI |
InChI=1S/C10H18O2/c1-9-8-11-10(12-9)6-4-2-3-5-7-10/h9H,2-8H2,1H3 |
InChI-Schlüssel |
HLPLELDLISEMIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2(O1)CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


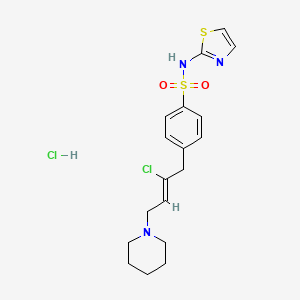
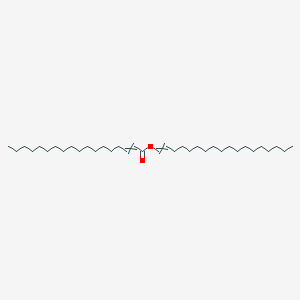
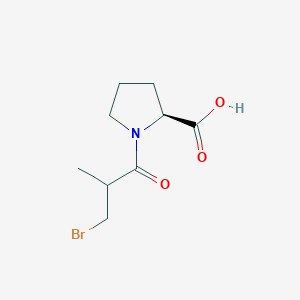
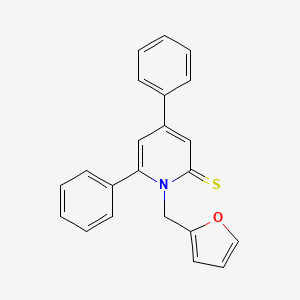

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)
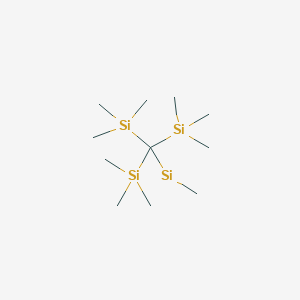

![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
